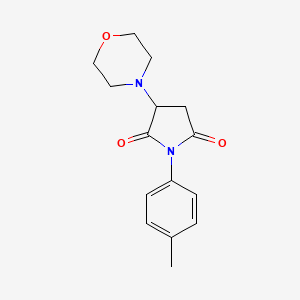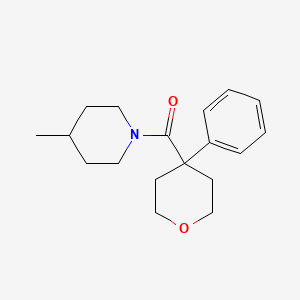![molecular formula C20H15N5O6 B5172913 N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B5172913.png)
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by condensation reactions. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced chemical reactors to ensure safety and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro derivatives, and amine compounds. These products can be further utilized in different chemical syntheses and applications .
Aplicaciones Científicas De Investigación
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitrodiphenylamine: Used in the production of dyes and explosives.
Uniqueness
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of multiple nitro groups and the methylideneamino linkage contribute to its versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O6/c1-13-5-6-15(22-18-8-7-17(24(28)29)11-20(18)25(30)31)10-19(13)21-12-14-3-2-4-16(9-14)23(26)27/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLOQLAYNRKERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)

![2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide](/img/structure/B5172853.png)
![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
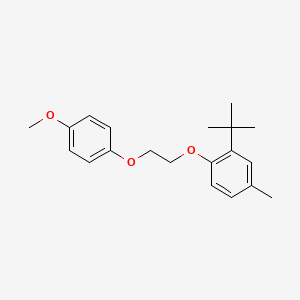

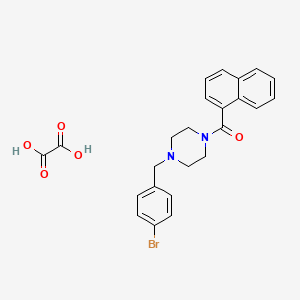
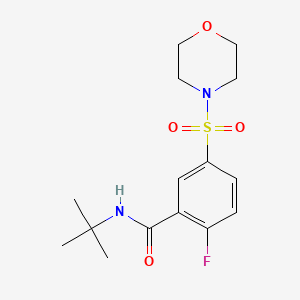
![2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
![prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5172896.png)
